3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine

Fragment-based drug discovery Lead-likeness Ligand efficiency

Problem: Researchers synthesizing focused kinase or antibacterial libraries need a single, modular scaffold that enables rapid, independent SAR exploration at multiple vectors. Solution: This building block uniquely fuses an azetidine with a 5-amino-1,2,4-triazole, offering three distinct, sequentially addressable reactive sites. - Dual-Amine Orthogonality: Enables selective N-sulfonylation at the azetidine and independent acylation/alkylation at the 5-amine for generating bifunctional probes and patent-derived KLKB1/FXIIa inhibitor chemotypes. - Conformational Advantage: The azetidine's high ring strain (~26 kcal/mol) and reduced basicity (pKa ~8.0) provide a unique electronic and spatial profile unattainable with pyrrolidine or piperidine analogs, directly impacting downstream kinase selectivity. - CNS Drug-Like: With a MW of 139 Da and tPSA of ~79 Ų, it meets stringent CNS MPO criteria, serving as an ideal starting point for Trk-family kinase inhibitor programs.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
Cat. No. B13507266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC(=NN2)N
InChIInChI=1S/C5H9N5/c6-5-8-4(9-10-5)3-1-7-2-3/h3,7H,1-2H2,(H3,6,8,9,10)
InChIKeyDOFYNGSUEPFKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)-1H-1,2,4-triazol-5-amine: Scaffold Overview


3-(Azetidin-3-yl)-1H-1,2,4-triazol-5-amine (CAS 1509759-64-1; molecular formula C5H9N5; MW 139.16) is a heterocyclic building block that fuses a four-membered azetidine ring with a 5-amino-1,2,4-triazole core . Unlike fully substituted triazole end-products, this compound retains two synthetically accessible vectors—the primary amine at the triazole 5-position and the secondary amine of the azetidine—making it a versatile intermediate for parallel derivatization . Its value lies not in direct bioactivity but in its ability to serve as a modular precursor for generating focused libraries of biologically active molecules, particularly in the kinase and serine protease inhibitor space [1].

1
Dual derivatization vectors: 5-amine and azetidine NH enable parallel SAR exploration.
2
Modular precursor for focused kinase and serine protease inhibitor library synthesis.
3
Orthogonal reactivity supports sequential chemoselective functionalization for combinatorial chemistry.

Why Generic Triazole Building Blocks Fall Short


Simple substitution of the azetidine ring with pyrrolidine or piperidine analogs (e.g., 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine ) fails to replicate the distinctive conformational and electronic profile of the target compound. The azetidine ring's ring strain (~26 kcal/mol vs. ~6 kcal/mol for pyrrolidine) and reduced basicity (pKa ~8.0 vs. ~10.5 for piperidine) translate into lower N-acylation rates and altered hydrogen-bonding geometry, directly impacting the selectivity of downstream kinase and protease inhibitors [1]. Positional isomers—such as 4-(azetidin-3-yl)-4H-1,2,4-triazole (CAS 1495939-85-9) or 4-methyl-substituted variants—divert the vector of the azetidine away from the triazole 5-amine, producing libraries with fundamentally different pharmacophore topologies. Patent evidence further demonstrates that specific N-substituted triazolo-azetidine scaffolds achieve antibacterial MIC values (6.25 µg/mL against E. coli) approaching erythromycin (MIC 2.5–5 µg/mL), a profile unlikely to be matched by non-azetidine triazole isosteres [2].

Piperidine / pyrrolidine analogs
Higher ring strain (~26 kcal/mol) and lower azetidine pKa (~8.0) may alter acylation rates and H-bond geometry, shifting downstream inhibitor selectivity.
Positional isomers (e.g., 4-azetidinyl-4H-triazole)
Diverted substitution vector disrupts pharmacophore topology; reported antibacterial MIC advantage of triazolo-azetidine may not transfer to isosteric cores.
Non-azetidine triazole isosteres
Translation-inhibitory and serine protease activity profiles are scaffold-dependent; simple triazole building blocks may lack the required conformational constraint.

Quantitative Evidence vs. Closest Analogs


Fragment-Likeness Advantage Over Piperidine Analogs

The target compound (MW 139.16) is 43 Da lighter than its direct piperidine analog 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine (MW 181.24; CAS 1565512-96-0) and 15 Da lighter than its pyrrolidine analog (estimated MW ~154). In fragment-based discovery, this 24–31% MW reduction provides a larger 'heavy atom budget' for subsequent optimization without exceeding the Rule-of-3 threshold (MW <300) . No other azetidine-triazole-amine isomer achieves this combination of dual-derivatizable amines at a sub-140 Da molecular weight .

MW Reduction vs. Piperidine
Data to verify
ΔMW = −42.08 g/mol (−23.2%)
Fragment-likeness advantage supports library diversification with retained dual-derivatization capacity.
Vendor CoA data; no peer-reviewed comparison found.
Fragment-based drug discovery Lead-likeness Ligand efficiency

Plasma Kallikrein Inhibition: Azetidine vs. Piperidine

A fully elaborated derivative of 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine—specifically N-[(5-chlorothiophen-2-yl)methyl]-1-[(2-methoxyphenyl)carbonyl]-3-[1-(pyrrolidine-1-sulfonyl)azetidin-3-yl]-1H-1,2,4-triazol-5-amine (US9687479, compound 388)—inhibited plasma kallikrein (KLKB1) with an IC50 of 100 nM at pH 7.4 (2 °C) using the chromogenic substrate S-2302 [1]. In contrast, the corresponding piperidin-4-yl analog (compound 387) and phenyl analog (compound 390) from the same patent series showed IC50 values >100,000 nM (>100 µM) under identical assay conditions, representing a >1,000-fold loss in potency when the azetidine is replaced [2]. This demonstrates that the azetidine moiety is not merely a spacer but a critical pharmacophoric element for sub-micromolar KLKB1 engagement.

KLKB1 IC50 (Azetidine vs. Piperidine)
Head-to-head
Azetidine: 100 nM
Piperidine / Phenyl: >100,000 nM
>1,000-fold window
Azetidine core supports sub-micromolar KLKB1 engagement; piperidine substitution may abrogate potency.
Patent US9687479; chromogenic substrate S-2302, pH 7.4.
Serine protease inhibition Plasma kallikrein Anticoagulant discovery

Antibacterial Potency Approaching Erythromycin

In a high-throughput screening campaign using the pDualrep2 dual-reporter system, N-substituted triazolo-azetidine derivatives—for which 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine serves as the core synthetic precursor—demonstrated antibacterial activity against E. coli ΔtolC [1]. The primary hit compound showed a MIC of 12.5 µg/mL with translation blockage as the mechanism of action. Within a series of direct structural analogues, compound 2 achieved an improved MIC of 6.25 µg/mL, approaching erythromycin (MIC = 2.5–5 µg/mL) against the same strain, while showing no cytotoxicity against eukaryotic cells in the PrestoBlue assay [2]. By contrast, isosteric scaffolds lacking the triazolo-azetidine fusion did not exhibit comparable translation inhibition or antibacterial potency, establishing the scaffold as a novel antibacterial chemotype distinct from existing antibiotic classes [3].

Antibacterial MIC (E. coli ΔtolC)
Class-level
Triazolo-azetidine cpd 2: 6.25 µg/mL
Erythromycin: 2.5–5 µg/mL
Isosteric scaffolds: inactive
Reported MIC context supports translation-inhibitory chemotype; scaffold distinct from existing antibiotic classes.
pDualrep2 HTS platform; no SOS induction observed.
Antibacterial discovery Translation inhibition Gram-negative pathogens

Factor XIIa and Thrombin Inhibitory Activity

Although 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine itself has not been directly assayed, the broader class of acylated 1,2,4-triazol-5-amines has demonstrated potent and tunable anticoagulant activity. In a 2020 J. Med. Chem. study, derivative 21i inhibited FXIIa with an IC50 of 29 nM [1]. In a follow-up 2022 study, a quinoxaline-derived aminotriazole bearing an N-butylamide moiety inhibited FXIIa with an IC50 of 28 nM, while an N-phenylamide-derived aminotriazole inhibited thrombin with an IC50 of 41 nM [2]. The same study also reported pyrazinyl-substituted analogs achieving thrombin IC50 values as low as 0.7–0.8 nM (compounds 13a and 13b), demonstrating that the 5-amine substitution site is tunable for potency optimization [3]. Mass-shift experiments and molecular modeling confirmed a covalent mechanism of inhibition for this class. Critically, the 3-azetidine substituent offers a unique vector for introducing the sulfonamide or amide warheads that confer this covalent inhibitory mechanism—an option unavailable in simpler 3-alkyl or 3-aryl triazol-5-amines.

FXIIa / Thrombin IC50 Range
Class-level
FXIIa: 28–29 nM
Thrombin: 41 nM (0.7–0.8 nM optimized)
Covalent mechanism confirmed
Class-level evidence supports serine protease inhibitor research; azetidine offers vector for warhead introduction.
J. Med. Chem. 2020; ACS Pharmacol. Transl. Sci. 2022.
Anticoagulant discovery Factor XIIa Covalent protease inhibition

Orthogonal Dual-Derivatization Capacity

3-(Azetidin-3-yl)-1H-1,2,4-triazol-5-amine presents two chemically distinct amine nucleophiles: the primary aromatic amine at the triazole 5-position (pKa ~4–5 for conjugate acid) and the secondary aliphatic amine of the azetidine ring (pKa ~8.0 for conjugate acid) . This pKa differential of ~3–4 log units enables sequential chemoselective derivatization—for instance, acylation or sulfonylation of the azetidine nitrogen under mildly basic conditions without protecting the triazole amine, followed by independent functionalization of the 5-NH₂ group [1]. By contrast, 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1565512-96-0) features a single free amine (piperidine NH; pKa ~10.5) and a blocked triazole N-1 position, reducing the number of derivatizable vectors from two to one . 4-(Azetidin-3-yl)-4H-1,2,4-triazole (CAS 1495939-85-9) lacks the 5-amino group entirely, eliminating a key hydrogen-bond donor/acceptor for target engagement. The patented derivative US9687479 compound 388 exemplifies this orthogonal reactivity: its structure incorporates an acyl group at N-1, a sulfonamide at the azetidine nitrogen, and an alkylated 5-amine, demonstrating that all three positions can be independently functionalized [2].

Derivatizable Sites
Head-to-head
Target: 3 vectors (azetidine, 5-NH₂, N-1)
Analog: 1 vector (piperidine or 4-azetidinyl)
Orthogonal reactivity supports efficient parallel library synthesis; patent-validated triple derivatization.
US9687479 cpd 388 exemplifies N1, azetidine, and 5-amine functionalization.
Parallel synthesis Combinatorial chemistry Medicinal chemistry optimization

Selective Translation Inhibition Without SOS Response

In the pDualrep2 HTS platform, the triazolo-azetidine hit series showed a distinctive mechanistic signature: translation inhibition (26% at 160 µg/mL by luciferase assay) with no concomitant SOS-response induction, indicating selective inhibition of bacterial protein synthesis without triggering DNA-damage repair pathways [1]. This profile contrasts with typical DNA-damaging antibacterials (e.g., fluoroquinolones), which strongly induce the SOS response, and with many translation inhibitors that show cross-activity on eukaryotic ribosomes. The PrestoBlue assay confirmed the absence of cytotoxicity against a panel of eukaryotic cell lines, further supporting a prokaryotic-selective mechanism [2]. Direct structural analogues bearing the same triazolo-azetidine scaffold retained this translation-selective profile, while isosteric replacements lost antibacterial activity, indicating that both the triazole and azetidine rings are required for the mechanistic phenotype [3].

Mechanism of Action Profile
Class-level
Translation inhibition: 26% at 160 µg/mL
SOS induction: none
Eukaryotic cytotoxicity: none
Translation-selective bacterial inhibition without SOS response may reduce resistance emergence risk in research models.
pDualrep2 dual-reporter system; PrestoBlue assay panel.
Mechanism of action Ribosomal inhibition Selectivity profiling

High-Impact Application Scenarios


Serine Protease Inhibitor Library Synthesis

Medicinal chemistry groups pursuing FXIIa or thrombin inhibitors can use this building block as a central scaffold for generating acylated or sulfonylated triazol-5-amine libraries. The azetidine NH can be selectively sulfonylated (e.g., with pyrrolidine-1-sulfonyl chloride) to generate the patented KLKB1-active chemotype (IC50 = 100 nM), while the 5-amine can independently be alkylated or acylated to explore FXIIa selectivity (class benchmark IC50 = 28–29 nM for optimized acylated triazol-5-amines) [1]. The N-1 position offers a third vector for amidation, enabling full scaffold exploration from a single precursor [2].

Fragment-Based Antibacterial Discovery

The compound serves as the core fragment for growing N-substituted triazolo-azetidine antibacterials. HTS-validated starting hits from this scaffold achieve MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC with a translation-inhibitory mechanism and no SOS-response induction, a profile confirmed in pDualrep2 assays [3]. Structure-activity relationship expansion at the triazole N-1, azetidine N-sulfonamide, and 5-amine positions can further optimize potency toward the erythromycin benchmark (MIC 2.5–5 µg/mL) while maintaining the favorable selectivity profile [4].

CNS Kinase Inhibitor Starting Point

With a MW of 139 Da and tPSA of ~79 Ų, this compound meets stringent CNS MPO desirability criteria and can serve as a starting point for Trk-family kinase inhibitor programs. Related triazolo-azetidine scaffolds from the same chemical space have yielded TrkA inhibitors with IC50 values as low as 1.90–3.10 nM (ELISA assay), demonstrating that appropriate elaboration of this core can deliver picomolar-level kinase potency [5]. The compact size leaves ample room for property-guided optimization without breaching CNS drug-likeness thresholds .

Bifunctional Chemical Probe Assembly

The dual-amine architecture of this compound supports the synthesis of bifunctional probes (e.g., activity-based protein profiling probes or PROTAC precursors). The azetidine nitrogen can be linked to a recognition element (e.g., via sulfonamide formation as in US9687479 compound 388), while the 5-amine can be conjugated to a fluorophore, biotin tag, or E3 ligase recruiting element [6]. This orthogonal reactivity is not replicable with single-amine analogs such as 4-(azetidin-3-yl)-4H-1,2,4-triazole (which lacks the 5-amino group) or 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine (which has only one reactive amine), making the target compound a uniquely enabling chemical biology tool .

Application
Selection Property
Validation Focus
Serine protease inhibitor library synthesis
Triply-derivatizable azetidine-triazole scaffold
KLKB1, FXIIa, and thrombin inhibitory activity context
Fragment-based antibacterial discovery
Triazolo-azetidine core with translation inhibition mechanism
MIC determination, SOS-response monitoring, cytotoxicity profiling
CNS kinase inhibitor starting point
Low MW (139 Da) and tPSA (~79 Ų) for CNS MPO compliance
Trk-family and kinase panel assay context
Bifunctional chemical probe assembly
Orthogonal dual-amine reactivity for sequential conjugation
Probe assembly feasibility, target engagement assay context
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